molecular formula C13H15ClO6 B3388259 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid CAS No. 866768-15-2

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

Cat. No.: B3388259
CAS No.: 866768-15-2
M. Wt: 302.71 g/mol
InChI Key: LRZLGUZVDHSWNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives followed by chlorination and ethoxylation reactions. The general synthetic route can be summarized as follows:

    Esterification: Benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl benzoate.

    Chlorination: The ethyl benzoate is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group at the desired position.

    Ethoxylation: The chlorinated intermediate is reacted with ethylene glycol or its derivatives under basic conditions to introduce the ethoxy and oxoethoxy groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structural configuration and functional groups. The chloro and ethoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The oxoethoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid is unique due to the presence of all three functional groups (chloro, ethoxy, and oxoethoxy) on the benzoic acid core. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO6/c1-3-18-10-6-8(13(16)17)5-9(14)12(10)20-7-11(15)19-4-2/h5-6H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZLGUZVDHSWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Reactant of Route 2
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Reactant of Route 3
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Reactant of Route 4
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Reactant of Route 5
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzoic acid

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